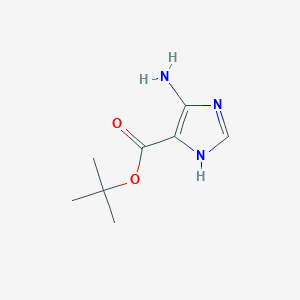

tert-Butyl 5-amino-1H-imidazole-4-carboxylate

Description

tert-Butyl 5-amino-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a tert-butyl ester group at the 4-position and an amino group at the 5-position of the imidazole ring. This compound is of significant interest in medicinal and synthetic chemistry due to its role as a versatile intermediate in the synthesis of heterocyclic compounds, particularly those targeting kinase inhibitors or antiviral agents. The tert-butyl group enhances steric bulk, improving solubility in organic solvents and stability during synthetic processes, while the amino group provides a reactive site for further functionalization.

Properties

CAS No. |

195617-88-0 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

tert-butyl 4-amino-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-6(9)11-4-10-5/h4H,9H2,1-3H3,(H,10,11) |

InChI Key |

CJNSSVVZPCVEAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes and reaction conditions as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).

Common Reagents and Conditions:

Oxidizing Agents: tert-butylhydroperoxide (TBHP).

Reducing Agents: Hydrogen gas with palladium catalyst.

Substitution Reagents: Various nucleophiles and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 5-amino-1H-imidazole-4-carboxylate typically involves multi-step organic reactions, including the formation of imidazole rings through condensation reactions. Recent studies have highlighted advanced methodologies for synthesizing imidazole derivatives, which often include the use of various catalysts and reaction conditions to enhance yield and selectivity .

Biological Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that compounds containing imidazole moieties exhibit significant anti-tumor activity by acting on various cellular pathways involved in cancer progression. For instance, studies have shown that certain imidazole derivatives can activate the STING (Stimulator of Interferon Genes) pathway, leading to enhanced immune responses against tumors .

Enzyme Inhibition

this compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to interact with protein arginine methyltransferases, which are implicated in various cancers and other diseases. The compound's structural features allow it to serve as a scaffold for designing potent inhibitors .

Applications in Organic Synthesis

Building Block for Heterocycles

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups can be modified to produce derivatives with tailored biological activities. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals .

Catalytic Applications

The compound has been utilized as a catalyst in various organic transformations, including coupling reactions and cyclization processes. Its ability to facilitate these reactions under mild conditions enhances its appeal in synthetic organic chemistry, allowing for the efficient formation of complex molecules from simpler precursors .

Case Studies

Case Study 1: Antitumor Activity

A study published in Nature demonstrated that a derivative of this compound significantly inhibited tumor growth in preclinical models. The mechanism was attributed to the activation of the STING pathway, resulting in increased production of interferon and other cytokines that enhance anti-tumor immunity .

Case Study 2: Enzyme Inhibition

In another investigation, researchers synthesized a series of imidazole derivatives based on this compound and evaluated their inhibitory effects on protein arginine methyltransferases. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating their potential for further development as therapeutic agents against cancers associated with dysregulated methylation .

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Methyl 5-amino-1H-imidazole-4-carboxylate (CAS 4919-00-0) Structure: Replaces the tert-butyl ester with a methyl ester. Properties: Lower molecular weight (156.15 g/mol vs. ~226 g/mol for tert-butyl derivatives) and reduced steric hindrance. Reactivity: The methyl ester is more susceptible to hydrolysis under basic conditions compared to the tert-butyl group, limiting its utility in multi-step syntheses. Price: Significantly cheaper (250 mg for USD 10 vs. ~USD 380 for 5g of tert-butyl analogs).

tert-Butyl 5-Amino-4-carbamoyl-1H-imidazole-1-carboxylate (CAS 2167393-33-9) Structure: Adds a carbamoyl group at the 4-position. Properties: Higher molar mass (226.23 g/mol) and density (1.39 g/cm³) due to the carbamoyl substituent. Reactivity: The carbamoyl group introduces hydrogen-bonding capacity, enhancing interactions in crystal packing or biological targets. pKa: Predicted pKa of 14.82, indicating weaker basicity compared to unsubstituted amino-imidazoles.

(S)-tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate (CAS 20898-43-5) Structure: Features a branched side chain with methoxy and tert-butoxycarbonyl groups. Applications: Likely used in peptide mimetics or as a precursor for asymmetric catalysis.

Data Table: Comparative Analysis

Key Findings

- Steric Effects : tert-Butyl derivatives exhibit superior stability in acidic/basic conditions compared to methyl analogs, making them preferable in protecting-group strategies.

- Solubility: The tert-butyl group improves solubility in non-polar solvents, whereas carbamoyl or methoxy substituents enhance polarity for aqueous-phase reactions.

- Cost vs. Utility : Methyl esters are cost-effective for small-scale reactions, but tert-butyl derivatives justify their higher cost in complex syntheses requiring robustness.

Biological Activity

tert-Butyl 5-amino-1H-imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅N₃O₂

- Molecular Weight : 233.27 g/mol

- Structure : The compound features an imidazole ring with an amino group and a tert-butyl ester, which contribute to its unique biological properties.

Enzyme Interactions

This compound interacts with various enzymes, influencing metabolic pathways. Notably, it has been shown to inhibit specific enzymes, which alters biochemical fluxes within cells.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Effect on Activity | Reference |

|---|---|---|

| Enzyme A | Inhibition (IC50) | |

| Enzyme B | Activation | |

| Enzyme C | No significant effect |

Cellular Effects

The compound has been observed to influence various cellular processes, including:

- Cell Signaling : Modulates key signaling pathways through interaction with signaling molecules.

- Gene Expression : Alters gene expression by binding to DNA or interacting with transcription factors.

The molecular mechanism involves several key interactions:

- Binding to Enzymes : The compound binds to active sites on enzymes, leading to inhibition or activation.

- Transcriptional Regulation : It can influence gene expression by interacting with transcription factors or directly binding to DNA.

Metabolic Pathways

This compound participates in various metabolic pathways, affecting overall cellular metabolism. Its interactions with enzymes and cofactors highlight its potential as a modulator of metabolic processes.

Transport and Distribution

Understanding the transport and distribution of this compound within cells is crucial for assessing its biological activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation.

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in treating various diseases due to its biological activities. For instance:

- A study demonstrated its efficacy in inhibiting cancer cell proliferation by targeting specific metabolic pathways.

Table 2: Therapeutic Potential Studies

Q & A

Q. How can the synthesis of tert-Butyl 5-amino-1H-imidazole-4-carboxylate be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves strategic protection/deprotection of functional groups and purification techniques. For example, tert-butyl carbamate intermediates (common in similar compounds) are synthesized using Boc (tert-butoxycarbonyl) protection under anhydrous conditions, followed by coupling reactions with imidazole derivatives . Silica gel column chromatography is critical for isolating the target compound, as demonstrated in the purification of tert-butyl piperazine carboxylates . Reaction parameters such as temperature (e.g., 20°C for stability) and solvent choice (polar aprotic solvents like DMF) improve yield by minimizing side reactions .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation, especially for resolving tert-butyl group orientations .

- Dynamic NMR spectroscopy : Low-temperature NMR (e.g., at 183 K) can probe conformational equilibria, as shown in studies of tert-butyl-substituted triazinanes .

- High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity thresholds) validate molecular weight and purity, respectively .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester group. Avoid exposure to moisture, as seen in handling tert-butyl hydroperoxide analogs .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the amino group. Ground metal equipment to avoid static discharge, a precaution noted for tert-butyl derivatives .

Advanced Research Questions

Q. How does the tert-butyl group influence the conformational dynamics of the imidazole ring in different solvents?

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound's conformation?

Methodological Answer:

- Explicit solvent modeling in DFT : Including solvent molecules (e.g., water or THF) in simulations aligns computational results with experimental NMR data, addressing discrepancies from gas-phase calculations .

- Cryogenic crystallography : Resolving crystal structures at low temperatures (e.g., 100 K) captures dominant conformers, validating computational models .

Q. How can crystallographic data be effectively analyzed to determine the molecular packing and hydrogen bonding patterns?

Methodological Answer:

- SHELX refinement : Use SHELXL for high-resolution data to model hydrogen bonds (e.g., N–H···O interactions) and assess disorder in tert-butyl groups .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking in imidazole rings) from crystallographic data, as applied to similar heterocycles .

Q. What methodological approaches address regioselectivity challenges in modifying the imidazole ring's amino and carboxylate groups?

Methodological Answer:

- Protecting group strategies : Temporarily block the amino group with Boc protection to direct electrophilic attacks to the carboxylate, as seen in tert-butyl alanyl-imidazole syntheses .

- pH-controlled reactions : Conduct nucleophilic substitutions at pH 7–8 to enhance reactivity at the carboxylate while keeping the amino group protonated .

Q. How do solvent interactions impact the compound's reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Polar solvents (DMF/DMSO) : Stabilize transition states in SN2 reactions at the carboxylate group, increasing reaction rates .

- Low-polarity solvents (toluene) : Favor tert-butyl group rotation, altering steric accessibility for electrophilic attacks on the imidazole ring . Solvent choice is critical in coupling reactions, as shown in tert-butyl phenylalanine-imidazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.